LEDGF/p75-IN Inhibitor-6d

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

LEDGF/p75-IN Inhibitor-6d is an inhibitor of the LEDGF/p75-IN interaction, potently inhibiting both the early and late stages of HIV-1 replication.

Scientific Research Applications

Rational Design of LEDGF/p75-IN Inhibitors

- LEDGF/p75 is essential in HIV replication, as it tethers the preintegration complex to the chromatin. Inhibitors like LEDGINs, which include 2-(quinolin-3-yl)acetic acid derivatives, target this interaction effectively. These derivatives act as allosteric HIV-1 integrase inhibitors by blocking the integration step of HIV-1 replication (Christ et al., 2010).

LEDGF/p75-Independent HIV-1 Replication

- Even in the absence of LEDGF/p75, HIV-1 replication can occur, albeit delayed or defective, primarily mediated by Hepatoma-derived growth factor related protein 2 (HRP-2). This finding is crucial as LEDGINs remain effective in inhibiting HIV-1 replication by blocking the interaction with the IBD of HRP-2 (Schrijvers et al., 2012).

Development of Tetrahydro-1,6-Naphthyridine Derivatives

- A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives were created targeting the LEDGF/p75-binding site on HIV-1 integrase. These small molecules that bind within the LEDGF/p75-binding site promote aberrant multimerization of the integrase enzyme, indicating their potential as HIV-1-replication inhibitors (Peese et al., 2019).

Overexpression of LEDGF/p75 Integrase Binding Domain

- Overexpressing fragments containing the integrase binding domain (IBD) of LEDGF/p75 fused to enhanced green fluorescent protein (eGFP) can significantly inhibit HIV-1 replication. This effect is due to the competition of these IBD fusion proteins with endogenous LEDGF/p75 for binding to integrase, highlighting a potential antiviral target (De Rijck et al., 2006).

Multiple Cellular Protein Interactions

- LEDGF/p75 interacts with various cellular proteins via its integrase binding domain (IBD), indicating its involvement in several cellular processes beyond HIV integration. This broad range of interactions opens avenues for targeting LEDGF/p75 in different therapeutic contexts (Tesina et al., 2015).

properties

Product Name |

LEDGF/p75-IN Inhibitor-6d |

|---|---|

Molecular Formula |

C20H19NO3 |

Molecular Weight |

321.38 |

IUPAC Name |

Ethyl 1-benzyl-7-methoxyisoquinoline-4-carboxylate |

InChI |

InChI=1S/C20H19NO3/c1-3-24-20(22)18-13-21-19(11-14-7-5-4-6-8-14)17-12-15(23-2)9-10-16(17)18/h4-10,12-13H,3,11H2,1-2H3 |

InChI Key |

SOTACAQROSITSC-UHFFFAOYSA-N |

SMILES |

O=C(C1=CN=C(CC2=CC=CC=C2)C3=C1C=CC(OC)=C3)OCC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

LEDGF/p75-IN Inhibitor-6d; LEDGF/p75IN Inhibitor-6d; LEDGF/p75-IN Inhibitor6d; LEDGF/p75-IN Inhibitor 6d |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

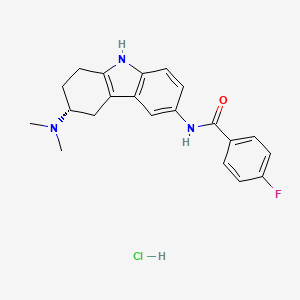

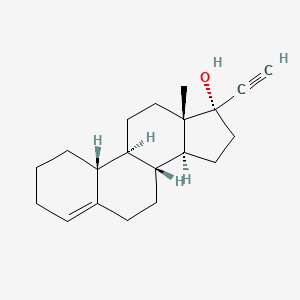

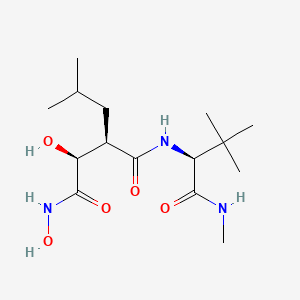

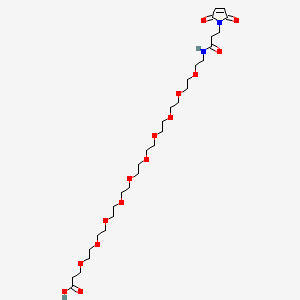

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.